molecular formula C9H13NO B8763918 Benzenamine, 5-ethoxy-2-methyl- CAS No. 75785-11-4

Benzenamine, 5-ethoxy-2-methyl-

Cat. No.: B8763918
CAS No.: 75785-11-4
M. Wt: 151.21 g/mol
InChI Key: BDVOFUMMFBMIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 5-ethoxy-2-methyl- is an organic compound with the molecular formula C9H13NO It is a derivative of aniline, featuring an ethoxy group at the 5-position and a methyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 5-ethoxy-2-methyl- typically involves the nitration of 2-methylanisole followed by reduction. The nitration step introduces a nitro group, which is then reduced to an amine group to form the desired aniline derivative. Common reagents for these steps include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction .

Industrial Production Methods: In an industrial setting, the production of Benzenamine, 5-ethoxy-2-methyl- may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 5-ethoxy-2-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

    Reduction: The nitro group can be reduced back to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy and methyl groups direct incoming substituents to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products: The major products depend on the specific reactions. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Benzenamine, 5-ethoxy-2-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 5-ethoxy-2-methyl- involves its interaction with various molecular targets. The ethoxy and methyl groups influence its reactivity and binding properties. In biological systems, it may interact with enzymes and receptors, affecting their activity and leading to various physiological effects. The exact pathways depend on the specific context and application .

Comparison with Similar Compounds

Uniqueness: Benzenamine, 5-ethoxy-2-methyl- is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in targeted synthetic applications and specialized research contexts.

Properties

CAS No.

75785-11-4

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-ethoxy-2-methylaniline

InChI

InChI=1S/C9H13NO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3,10H2,1-2H3

InChI Key

BDVOFUMMFBMIBN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C)N

Origin of Product

United States

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